molecular formula C18H20BClO2 B2356754 3'-Chlorobiphenyl-4-boronic acid pinacol ester CAS No. 2445899-36-3

3'-Chlorobiphenyl-4-boronic acid pinacol ester

Cat. No.: B2356754
CAS No.: 2445899-36-3
M. Wt: 314.62
InChI Key: AYJZJTISYWGXQT-UHFFFAOYSA-N
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Description

3’-Chlorobiphenyl-4-boronic acid pinacol ester is an organoboron compound with the molecular formula C12H16BClO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3’ position and a boronic acid pinacol ester group at the 4 position. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Mechanism of Action

Target of Action

The primary target of the compound 3’-Chlorobiphenyl-4-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The 3’-Chlorobiphenyl-4-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The 3’-Chlorobiphenyl-4-boronic acid pinacol ester affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It’s known that the compound is solid in form , which may impact its bioavailability

Result of Action

The molecular and cellular effects of the action of 3’-Chlorobiphenyl-4-boronic acid pinacol ester are primarily seen in the formation of new carbon-carbon bonds . This is a crucial step in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Chlorobiphenyl-4-boronic acid pinacol ester. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Additionally, the compound’s susceptibility to hydrolysis may be influenced by the substituents in the aromatic ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chlorobiphenyl-4-boronic acid pinacol ester typically involves the reaction of 3’-chlorobiphenyl with boronic acid pinacol ester. The reaction is usually catalyzed by a palladium catalyst under mild conditions. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of 3’-Chlorobiphenyl-4-boronic acid pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst .

Chemical Reactions Analysis

Types of Reactions

3’-Chlorobiphenyl-4-boronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Chlorobiphenyl-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chlorobiphenyl-4-boronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of the chlorine atom at the 3’ position and the boronic ester group at the 4 position allows for versatile functionalization and the formation of diverse biaryl compounds .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BClO2/c1-17(2)18(3,4)22-19(21-17)15-10-8-13(9-11-15)14-6-5-7-16(20)12-14/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZJTISYWGXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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